Clidafidine
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Overview
Description
Clidafidine is a chemical compound with the molecular formula C9H8Cl2N2O . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of Clidafidine involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clidafidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Clidafidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Clidafidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Clidafidine can be compared with other similar compounds, such as:
Clonidine: Both compounds share structural similarities but have different pharmacological profiles.
Clindamycin: Clindamycin is an antibiotic used to treat bacterial infections, whereas this compound’s applications are broader, including potential therapeutic uses in cancer.
These comparisons highlight the uniqueness of this compound in terms of its diverse applications and potential therapeutic benefits.
Properties
CAS No. |
33588-20-4 |
---|---|
Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-14-9/h1-3H,4-5H2,(H,12,13) |
InChI Key |
LZQLXSNYZUENIF-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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